molecular formula C16H18BrCl2N3O3 B14788818 7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride

Cat. No.: B14788818
M. Wt: 451.1 g/mol
InChI Key: XFFYBQUXAJOKAL-UHFFFAOYSA-N
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Description

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique quinazolinone structure, which includes bromine, chlorine, and hydroxypiperidine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one typically involves multiple steps, including halogenation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogen substitution reactions, where bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it may be used to study enzyme interactions and cellular processes. Its functional groups can interact with various biological targets, providing insights into molecular mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific therapeutic effects.

Industry

In the industrial sector, it may be used in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Halofuginone: A quinazolinone alkaloid with potential antineoplastic activity.

    7-bromo-6-chloro-2-methyl-3H-quinazolin-4-one: A related compound with similar structural features.

Uniqueness

The uniqueness of 7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C16H18BrCl2N3O3

Molecular Weight

451.1 g/mol

IUPAC Name

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride

InChI

InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H

InChI Key

XFFYBQUXAJOKAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl

Origin of Product

United States

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